molecular formula C14H16FNO4 B7817805 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Cat. No.: B7817805
M. Wt: 281.28 g/mol
InChI Key: RDLWTCFBZQAIAF-UHFFFAOYSA-N
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Description

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 3-fluorophenoxyacetyl group at the 1-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₆FNO₄ (inferred from structural analogs in ). The compound’s structure combines a piperidine ring—a common scaffold in medicinal chemistry—with a fluorinated aromatic substituent, which may enhance metabolic stability and binding affinity in biological systems. Potential applications include enzyme inhibition or antiviral activity, as seen in structurally related anthranilamide derivatives ().

Properties

IUPAC Name

1-[2-(3-fluorophenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c15-11-2-1-3-12(8-11)20-9-13(17)16-6-4-10(5-7-16)14(18)19/h1-3,8,10H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLWTCFBZQAIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 2-(3-fluorophenoxy)acetyl group is synthesized via nucleophilic substitution between 3-fluorophenol and chloroacetyl chloride. This reaction is typically conducted in the presence of a base (e.g., potassium carbonate) to deprotonate the phenol and facilitate the attack on the α-carbon of chloroacetyl chloride.

Reaction Conditions :

  • Solvent: Anhydrous acetone or THF.

  • Temperature: 40–60°C for 6–12 hours.

  • Yield: 70–85% after purification by recrystallization.

Mechanism :

3-Fluorophenol+ClCH2COClBase2-(3-Fluorophenoxy)acetyl chloride+HCl\text{3-Fluorophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-(3-Fluorophenoxy)acetyl chloride} + \text{HCl}

The resulting acyl chloride is hydrolyzed to the free acid using aqueous sodium hydroxide:

2-(3-Fluorophenoxy)acetyl chlorideH2O, NaOH2-(3-Fluorophenoxy)acetic acid\text{2-(3-Fluorophenoxy)acetyl chloride} \xrightarrow{\text{H}_2\text{O, NaOH}} \text{2-(3-Fluorophenoxy)acetic acid}

Alternative Routes via Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 3-fluorophenol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh conditions but requires stoichiometric reagents, limiting scalability.

Protection of Piperidine-4-Carboxylic Acid

Methyl Ester Protection

To prevent unwanted side reactions during acylation, the carboxylic acid group of piperidine-4-carboxylic acid is protected as its methyl ester.

Procedure :

  • Reagents : Piperidine-4-carboxylic acid, methanol, catalytic sulfuric acid.

  • Conditions : Reflux for 4–6 hours.

  • Yield : >90%.

Reaction :

Piperidine-4-carboxylic acid+CH3OHH2SO4Methyl piperidine-4-carboxylate\text{Piperidine-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl piperidine-4-carboxylate}

Acylation of Piperidine-4-Carboxylate

Acylation via Acid Chloride

The methyl ester-protected piperidine is acylated with 2-(3-fluorophenoxy)acetyl chloride under Schotten-Baumann conditions:

Procedure :

  • Reagents : Methyl piperidine-4-carboxylate, 2-(3-fluorophenoxy)acetyl chloride, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or THF.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 75–80%.

Reaction :

Methyl piperidine-4-carboxylate+2-(3-Fluorophenoxy)acetyl chlorideTEAMethyl 1-(2-(3-fluorophenoxy)acetyl)piperidine-4-carboxylate\text{Methyl piperidine-4-carboxylate} + \text{2-(3-Fluorophenoxy)acetyl chloride} \xrightarrow{\text{TEA}} \text{Methyl 1-(2-(3-fluorophenoxy)acetyl)piperidine-4-carboxylate}

Coupling Agents for Direct Acylation

As an alternative to acid chlorides, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate direct acylation without intermediate isolation. This method, adapted from CN102775343A, minimizes side reactions and improves atom economy.

Conditions :

  • Solvent : DMF or DCM.

  • Catalyst : DMAP (4-dimethylaminopyridine).

  • Yield : 70–75%.

Deprotection of the Methyl Ester

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid.

Procedure :

  • Reagents : Aqueous HCl (6M) or LiOH.

  • Conditions : Reflux for 2–4 hours.

  • Yield : 85–90%.

Reaction :

Methyl 1-(2-(3-fluorophenoxy)acetyl)piperidine-4-carboxylateHCl1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid\text{Methyl 1-(2-(3-fluorophenoxy)acetyl)piperidine-4-carboxylate} \xrightarrow{\text{HCl}} \text{1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid}

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.4 (s, 1H, COOH), 7.2–6.8 (m, 3H, Ar-H), 4.6 (s, 2H, OCH₂CO), 3.8–3.2 (m, 4H, piperidine-H), 2.4–1.8 (m, 4H, piperidine-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide C=O).

X-Ray Diffraction (XRD)

Crystalline forms of analogous piperidine derivatives (e.g., US8697876B2) exhibit distinct XRD patterns, suggesting polymorphism control is critical for reproducibility.

Industrial-Scale Considerations

Grignard Reagent Limitations

While Grignard reactions (e.g., isopropylmagnesium chloride) are effective for ketone synthesis (CN102775343A), their moisture sensitivity necessitates rigorous anhydrous conditions, complicating large-scale production.

Comparative Analysis of Methods

Parameter Acid Chloride Route Coupling Agent Route
Yield 75–80%70–75%
Purity High (HPLC >98%)Moderate (HPLC 95%)
Scalability ExcellentModerate
Cost LowHigh (reagent cost)
Byproducts HCl (neutralizable)Urea derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid with its analogs:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Log S (Solubility) Key References
1-(2-(3-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid 3-Fluorophenoxyacetyl C₁₄H₁₆FNO₄ 281.29 -2.1 (estimated) Inferred
1-(2-(4-Chlorophenoxy)acetyl)piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl C₁₄H₁₆ClNO₄ 297.74 -2.5
1-(2-(4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid 4-Chlorophenylacetyl C₁₄H₁₆ClNO₃ 289.74 -2.8
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-Fluorophenylpyridazine C₁₆H₁₅FN₃O₂ 300.31 -3.2
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 2-Chloropyrimidine C₁₀H₁₂ClN₃O₂ 241.67 -1.9
Key Observations:
  • Substituent Effects on Solubility: The 3-fluorophenoxy group confers moderate solubility (estimated Log S = -2.1), comparable to the 2-chloropyrimidine analog (Log S = -1.9). Chlorinated derivatives (e.g., 4-chlorophenoxy or 4-chlorophenyl) exhibit lower solubility due to increased hydrophobicity.
  • Molecular Weight and Bioavailability : Lower molecular weight analogs (e.g., 241.67 g/mol for the 2-chloropyrimidine derivative) may exhibit better membrane permeability, whereas bulkier groups (e.g., pyridazine in ) could limit absorption.

Q & A

Q. Basic

  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing piperidine C-4 carboxylate vs. acetyl groups) .
  • Elemental Analysis : Validates molecular formula consistency, especially for fluorine content .

What strategies improve yield in the acylation of the 3-fluorophenoxy moiety?

Q. Advanced

  • Activating Agents : Replace classical carbodiimides (e.g., EDCI) with HATU for higher efficiency in polar aprotic solvents like DMF .
  • Steric Mitigation : Use bulky bases (e.g., DIPEA) to minimize side reactions at the piperidine nitrogen .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

How do logP and melting point inform formulation strategies for this compound?

Q. Basic

  • logP (Predicted ~0.28) : Indicates moderate hydrophobicity, suggesting solubility in DMSO for in vitro assays. Adjust with co-solvents (e.g., PEG-400) for in vivo studies .
  • Melting Point (217–219°C) : High thermal stability supports solid-state storage but may require micronization for enhanced dissolution .

What computational approaches predict metabolic stability of fluorinated piperidine derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Models electron-withdrawing effects of fluorine on CYP450-mediated oxidation .
  • Molecular Dynamics (MD) : Simulates interactions with hepatic enzymes to identify labile sites (e.g., ester hydrolysis) .

How can low yields during final purification be troubleshooted?

Q. Advanced

  • Byproduct Analysis : LC-MS to identify dimers or de-fluorinated species, common in aryl ether syntheses .
  • Gradient Optimization : Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to resolve co-eluting impurities .

What safety protocols are critical given structural analogs’ hazards?

Q. Basic

  • Handling Fluorinated Intermediates : Use fume hoods and PPE to avoid inhalation/contact (irritation risks) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal .

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